
Zygophyloside M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zygophyloside M is a natural product found in Tetraena gaetula with data available.
Scientific Research Applications
Phytochemical Profiling and Biological Activities
Zygophyllum coccineum, a plant containing Zygophyloside M, has been studied for its anti-microbial, anti-biofilm, and anti-cancer activities. The study involved characterizing the plant's phytoconstituents and evaluating its biological activities. This research helps validate some of the traditional medicinal properties of Zygophyllum coccineum, particularly its anti-infectious nature (Mohammed et al., 2021).
Cardioprotective Effects
Zygophyllum album, another species in the Zygophyllum genus, has been studied for its cardioprotective effects against deltamethrin-induced myocardial injuries. This research indicates the potential of Zygophyllum species in treating cardiovascular diseases and highlights the plant's anti-inflammatory properties (Feriani et al., 2020).
Antioxidant and Anti-inflammatory Activities
The major phenolics from Zygophyllum simplex L. have been isolated and identified, showing significant antioxidant and anti-inflammatory activities. These findings support the traditional use of this plant for treating conditions like gout, asthma, and inflammation (Abdallah & Esmat, 2017).
Triterpenoidal Saponins
Research on Zygophyllum fabago L. has led to the isolation of new triterpenoid saponins, including Zygophylosides O and P. These compounds exhibit Nitric Oxide (NO) inhibitory activity, suggesting potential therapeutic applications (Feng et al., 2008).
Comprehensive Review on Genus Zygophyllum
A comprehensive review of the genus Zygophyllum has revealed various bioactive potentials of its species, including antioxidant, antidiabetic, antimicrobial, antitumor, and anti-inflammatory effects. This study provides insights into the diverse medicinal applications of the Zygophyllum genus (Shawky et al., 2019).
properties
Molecular Formula |
C41H66O12 |
|---|---|
Molecular Weight |
751 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aS,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C41H66O12/c1-20-28(43)30(45)32(47)34(50-20)52-27-12-14-40(7)25(38(27,4)5)11-13-39(6)22-10-15-41(17-16-37(2,3)18-23(41)21(22)8-9-26(39)40)36(49)53-35-33(48)31(46)29(44)24(19-42)51-35/h8,20,22-35,42-48H,9-19H2,1-7H3/t20-,22-,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40+,41-/m1/s1 |
InChI Key |
LVPAYCUMUCPMRG-WNTBYJSBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)O)O |
synonyms |
3-O-quinovopyranosyl-27-norolean-12-en-28-oic acid 28-O-glucopyranosyl ester zygophyloside M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



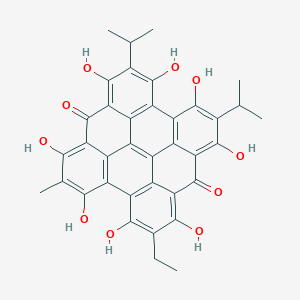
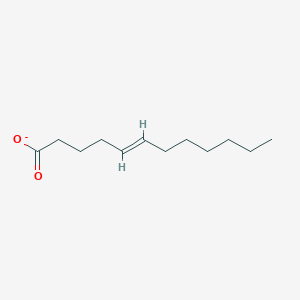

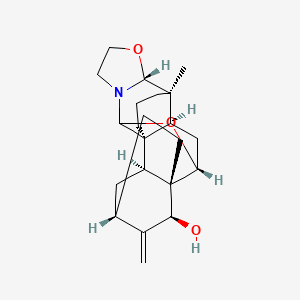
![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)
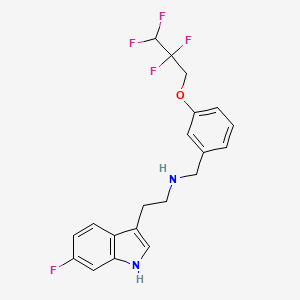
![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
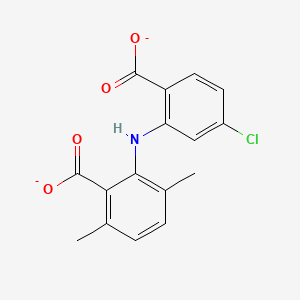
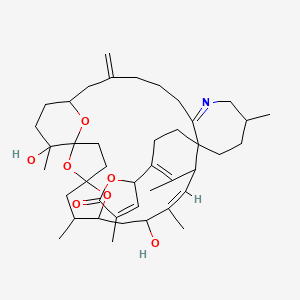
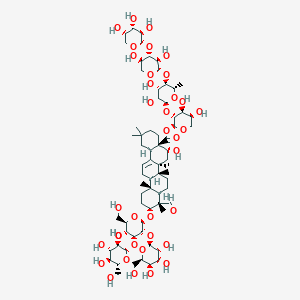
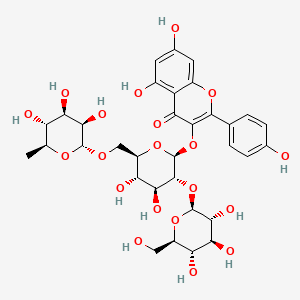
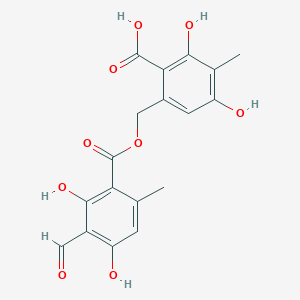
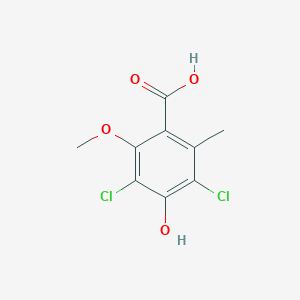
![(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one](/img/structure/B1259184.png)